1-(3-Hydroxybutyl)cyclopropane-1-carbaldehyde
Description
1-(3-Hydroxybutyl)cyclopropane-1-carbaldehyde is a cyclopropane derivative featuring a hydroxbutyl chain attached to the cyclopropane ring and an aldehyde functional group. The compound’s structure combines the inherent strain of the cyclopropane ring with the polarity of the hydroxyl and aldehyde groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its physicochemical properties, such as solubility and reactivity, are influenced by both the cyclopropane ring and the hydroxybutyl substituent.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-(3-hydroxybutyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-7(10)2-3-8(6-9)4-5-8/h6-7,10H,2-5H2,1H3 |
InChI Key |
JOAHSEUWEOJBFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1(CC1)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxybutyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate alkene precursor followed by functional group modifications. One common method is the reaction of an alkene with a carbene or carbenoid to form the cyclopropane ring. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process would typically include the formation of the cyclopropane ring, followed by the introduction of the hydroxybutyl group and the aldehyde functional group through sequential reactions. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxybutyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acid chlorides or alkyl halides in the presence of a base
Major Products Formed:
Oxidation: 1-(3-Hydroxybutyl)cyclopropane-1-carboxylic acid
Reduction: 1-(3-Hydroxybutyl)cyclopropane-1-methanol
Substitution: Various esters or ethers depending on the substituent
Scientific Research Applications
1-(3-Hydroxybutyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways due to its reactive functional groups.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Hydroxybutyl)cyclopropane-1-carbaldehyde exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxybutyl group may enhance solubility and facilitate transport across biological membranes. The cyclopropane ring’s strained nature can also influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Structural Features
The table below compares the molecular structures, substituents, and key properties of 1-(3-Hydroxybutyl)cyclopropane-1-carbaldehyde with related cyclopropane-carbaldehyde derivatives:
Key Observations :
- Substituent Effects: The hydroxybutyl group introduces polarity and hydrogen-bonding capacity, distinguishing it from aryl (e.g., bromophenyl, naphthyl) or non-polar (e.g., isopropyl) analogs. This enhances solubility in polar solvents compared to hydrophobic derivatives like 1-(4-bromophenyl)cyclopropane-1-carbaldehyde .
- Cyclopropane Ring Strain : All compounds share the strained cyclopropane ring, which increases reactivity in ring-opening or nucleophilic addition reactions.
Reactivity and Functional Group Interactions
- Aldehyde Reactivity : The electron-withdrawing nature of the cyclopropane ring enhances the electrophilicity of the aldehyde group, facilitating nucleophilic additions (e.g., Grignard reactions).
- Substituent Electronic Effects :
- Electron-Withdrawing Groups : Derivatives like 1-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carbaldehyde (7w) exhibit increased aldehyde reactivity due to the electron-withdrawing trifluoromethoxy group .
- Hydroxybutyl Group : The electron-donating hydroxyl group may slightly reduce aldehyde electrophilicity compared to aryl-substituted analogs but improves hydrogen-bonding interactions in catalytic applications.
Physical Properties
- Boiling/Melting Points : Alkyl-substituted derivatives (e.g., 1-(propan-2-yl)) are liquids , while aryl-substituted analogs (e.g., naphthyl, bromophenyl) are solids . The hydroxybutyl derivative’s state is unreported but likely a viscous liquid or low-melting solid due to hydrogen bonding.
- Purity : Commercial alkyl/aryl derivatives typically achieve ≥95% purity, while hydroxybutyl analogs may require specialized purification to maintain stability .
Biological Activity
1-(3-Hydroxybutyl)cyclopropane-1-carbaldehyde is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a cyclopropane ring and an aldehyde functional group, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C8H14O2
- Molecular Weight : 142.19 g/mol
- IUPAC Name : 1-(3-Hydroxybutyl)cyclopropane-1-carbaldehyde
Biological Activity Overview
The biological activity of 1-(3-Hydroxybutyl)cyclopropane-1-carbaldehyde has been explored in various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds with similar cyclopropane structures exhibit significant antimicrobial properties. For instance, studies have shown that certain cyclopropane derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Anticancer Properties
The anticancer activity of 1-(3-Hydroxybutyl)cyclopropane-1-carbaldehyde has been evaluated through in vitro studies against different cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. It may modulate the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Studies and Research Findings
The biological activities of 1-(3-Hydroxybutyl)cyclopropane-1-carbaldehyde can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism : Likely involves the inhibition of cell wall synthesis or interference with protein synthesis.
- Anticancer Mechanism : May involve the activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.
- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
